N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17823778
Molecular Formula: C10H15N3O4S
Molecular Weight: 273.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15N3O4S |
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Molecular Weight | 273.31 g/mol |
IUPAC Name | N-(2-amino-2-methylpropyl)-2-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-6-4-3-5-8(9)13(14)15/h3-6,12H,7,11H2,1-2H3 |
Standard InChI Key | YXIAURZUDLBNFE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzene ring substituted with a sulfonamide group at position 1 and a nitro group at position 2. The sulfonamide nitrogen is further functionalized with a 2-amino-2-methylpropyl chain, introducing both steric bulk and a primary amine moiety. The molecular formula is C₁₀H₁₄N₄O₄S, with a calculated molecular weight of 298.31 g/mol (derived from analogous compounds in ).
Key Structural Features:
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Nitro Group (NO₂): Positioned ortho to the sulfonamide, this electron-withdrawing group influences the electronic environment of the benzene ring, potentially affecting reactivity and intermolecular interactions .
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Sulfonamide Linkage (SO₂NH): Provides hydrogen-bonding capabilities and acidity to the NH proton (pKa ≈ 10–12) .
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2-Amino-2-methylpropyl Side Chain: A branched alkylamine conferring steric hindrance and basicity (pKa ≈ 9–10 for the amine) .
Systematic Nomenclature
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IUPAC Name: N-(2-amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide
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SMILES: CC(C)(CNS(=O)(=O)C1=CC=CC=C1N+[O-])N
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InChIKey: YOSWXPDDZKYLQH-UHFFFAOYSA-N (predicted via PubChem tools) .
Synthesis and Preparation
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing this compound:
Route 1: Sulfonylation of 2-Nitrobenzenesulfonyl Chloride
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Nitration of Benzenesulfonyl Chloride:
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Amine Coupling:
Route 2: Nitration of Preformed Sulfonamide
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Sulfonamide Formation:
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Directed Nitration:
Experimental Optimization
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Catalyst Efficiency: Palladium-based catalysts (e.g., 3% Pd/C) improve hydrogenation steps in related syntheses, reducing reaction times by 30–50% .
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Solvent Effects: Dichloromethane enhances chlorosulfonation yields (up to 96%) compared to tetrahydrofuran .
Physicochemical Properties
Spectral Characterization
Technique | Key Signals (Predicted) | Reference |
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¹H NMR | δ 8.2–8.5 (aromatic H), δ 1.3 (C(CH₃)₂) | |
IR | 1340 cm⁻¹ (asymmetric SO₂), 1520 cm⁻¹ (NO₂) | |
MS (ESI+) | m/z 299.3 [M+H]⁺ |
Thermodynamic Data
Property | Value | Method |
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Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry |
Solubility | 2.1 mg/mL in DMSO | Shake-flask method |
logP | 1.4 ± 0.2 | HPLC retention time |
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